molecular formula C13H15N5O2 B7529601 N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide

N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide

Cat. No. B7529601
M. Wt: 273.29 g/mol
InChI Key: ZKXMCAYCXQPOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide, also known as PP-242, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as mTOR inhibitors, which target the mammalian target of rapamycin (mTOR) pathway.

Mechanism of Action

N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide inhibits the mTOR pathway by binding to the ATP-binding site of mTOR kinase. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt pathway, which is involved in cell proliferation and survival. N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been shown to be a more potent inhibitor of mTOR than other mTOR inhibitors, such as rapamycin.
Biochemical and Physiological Effects
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide is its high potency and specificity for mTOR inhibition. This makes it a valuable tool for studying the mTOR pathway and its role in cancer. However, N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide is a small molecule inhibitor, which means that it may have limited efficacy in vivo due to poor bioavailability and rapid metabolism. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide may have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for research on N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide. One area of interest is the development of more potent and selective mTOR inhibitors that can overcome the limitations of current inhibitors. Another direction is the investigation of the role of mTOR inhibition in other diseases, such as neurodegenerative disorders and metabolic diseases. Finally, the use of N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide in combination with other therapies, such as immunotherapy, is an area of active research.

Synthesis Methods

N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of pyrazole and pyridine derivatives with morpholine and carboxylic acid. The final product is obtained after purification using column chromatography. The synthesis of N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been reported in several scientific journals, and the procedure is well-established.

Scientific Research Applications

N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as doxorubicin and cisplatin.

properties

IUPAC Name

N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(17-6-8-20-9-7-17)16-11-2-3-12(14-10-11)18-5-1-4-15-18/h1-5,10H,6-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXMCAYCXQPOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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